molecular formula C14H21N5O3 B7137650 N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7137650
M. Wt: 307.35 g/mol
InChI Key: IVFHTDWQFJLJHJ-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a diazepane ring and an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-11-4-5-16-14(13(11)19(21)22)18-7-3-6-17(8-9-18)10-12(20)15-2/h4-5H,3,6-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFHTDWQFJLJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCCN(CC2)CC(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the nitropyridine core. One common method involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the diazepane ring and the acetamide group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of substituted derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is unique due to its combination of a nitropyridine core with a diazepane ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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